Extended NMR Spin-Lattice Relaxation (T₁)
In hyperpolarized ¹³C NMR studies, the perdeuterated analog D-Glucose-¹³C₆,1,2,3,4,5,6,6-d₇ (a specific form of D-Glucose-13C,d) exhibits a dramatically prolonged spin-lattice relaxation time (T₁) compared to its non-deuterated counterpart, D-Glucose-¹³C₆. This extension in T₁ directly translates to a much wider temporal window for real-time metabolic observation [1].
| Evidence Dimension | Spin-lattice relaxation time (T₁) in hyperpolarized state |
|---|---|
| Target Compound Data | T₁ over ten times longer than that of ¹³C₆-glucose [1] |
| Comparator Or Baseline | D-Glucose-¹³C₆ (non-deuterated): T₁ baseline (1x) |
| Quantified Difference | >10-fold increase in T₁ relaxation time |
| Conditions | Hyperpolarized ¹³C NMR of tumor cell lysate; measurement of T₁ decay of the polarized ¹³C signal [1] |
Why This Matters
This >10x T₁ extension is critical for hyperpolarized NMR applications, enabling the tracking of glucose flux and downstream glycolytic metabolites (e.g., phosphorylated fluctofuranoses) over physiologically relevant timescales, which is impossible with rapidly decaying signals from non-deuterated ¹³C-glucose.
- [1] Kumagai K, et al. Observation of glycolytic metabolites in tumor cell lysate by using hyperpolarization of deuterated glucose. Biol Pharm Bull. 2014;37(8):1315-1319. doi: 10.1248/bpb.b14-00156 View Source
